molecular formula C4H10BBr B8390727 Bromodiethylborane

Bromodiethylborane

Cat. No.: B8390727
M. Wt: 148.84 g/mol
InChI Key: NRDRHLAEIODTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromodiethylborane (Et₂BBr) is an organoboron compound featuring two ethyl groups and a bromine atom bonded to a boron center. Organoboron compounds, such as alkylboranes and haloboranes, are critical in organic synthesis, catalysis, and materials science due to their unique Lewis acidity and reactivity .

Bromodiethylborane likely serves as an electrophilic reagent, with the bromine atom enhancing its reactivity toward nucleophiles.

Properties

Molecular Formula

C4H10BBr

Molecular Weight

148.84 g/mol

IUPAC Name

bromo(diethyl)borane

InChI

InChI=1S/C4H10BBr/c1-3-5(6)4-2/h3-4H2,1-2H3

InChI Key

NRDRHLAEIODTGH-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Bromodiethylborane with structurally related boranes and carboranes, based on trends observed in the evidence:

Compound Formula Key Features Applications/Reactivity References
Bromodiethylborane Et₂BBr Two ethyl groups, one bromine; moderate Lewis acidity Likely used in cross-coupling or as a boronating agent (inferred)
Triethylborane B(Et)₃ Three ethyl groups; strong Lewis acid, pyrophoric Initiator in radical reactions, reducing agent
Boron Tribromide BBr₃ Three bromine atoms; highly electrophilic, moisture-sensitive Halogenation agent, catalyst in organic synthesis
Dibromoborane·SMe₂ BBr₃·SMe₂ BBr₃ stabilized by dimethyl sulfide; less reactive than BBr₃ Controlled halogenation, safer handling
1,2-Dicarba-closo-dodecaborane C₂B₁₀H₁₂ Icosahedral carborane; thermally stable, electron-deficient Materials science, neutron capture therapy

Reactivity Trends

  • Electrophilicity : Bromodiethylborane is less electrophilic than BBr₃ due to electron-donating ethyl groups but more reactive than triethylborane due to bromine's electron-withdrawing effect .
  • Stability : Compared to carboranes (e.g., C₂B₁₀H₁₂), Bromodiethylborane is less thermally stable but more soluble in organic solvents, facilitating its use in solution-phase reactions .
  • Its ethyl groups may enable selective alkylation reactions .

Physical Properties (Inferred)

Property Bromodiethylborane Triethylborane BBr₃
Molecular Weight ~151 g/mol ~98 g/mol ~250 g/mol
Boiling Point Moderate (est.) ~95°C ~91°C
Density Higher than B(Et)₃ 0.69 g/cm³ 2.65 g/cm³

Note: Data estimated based on analogous compounds due to lack of direct evidence.

Research Findings and Limitations

Key insights include:

  • Materials Applications : Icosahedral carboranes (Brown et al., 1992) exhibit exceptional stability, contrasting with Bromodiethylborane's likely transient reactivity in organic synthesis .

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